molecular formula C10H16N2 B3023315 N,N,N',N'-Tetramethyl-P-phenylenediamine CAS No. 100-22-1

N,N,N',N'-Tetramethyl-P-phenylenediamine

Cat. No.: B3023315
CAS No.: 100-22-1
M. Wt: 164.25 g/mol
InChI Key: CJAOGUFAAWZWNI-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethyl-P-phenylenediamine (TMPD; CAS 100-22-1) is a tetramethylated derivative of p-phenylenediamine (PPD) with the molecular formula C₁₀H₁₆N₂. It is widely recognized for its role as an electron donor in biochemical assays, particularly in measuring mitochondrial complex IV (cytochrome c oxidase) activity . TMPD acts as a redox mediator, facilitating electron transfer from ascorbate to cytochrome c, enabling real-time monitoring of enzymatic activity . Beyond its biochemical applications, TMPD is employed in organic synthesis, catalysis, and materials science, including the synthesis of carbon nanotubes and polyimide precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethyl-P-phenylenediamine can be synthesized through the methylation of p-phenylenediamine. The process typically involves the reaction of p-phenylenediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, N,N,N’,N’-Tetramethyl-P-phenylenediamine is produced by similar methylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often crystallized from isopropyl or n-butyl alcohols saturated with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-P-phenylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,N’,N’-Tetramethyl-P-phenylenediamine has a wide range of applications in scientific research:

Mechanism of Action

N,N,N’,N’-Tetramethyl-P-phenylenediamine acts as an electron donor and acceptor in redox reactions. It donates electrons to cytochrome c oxidase in the oxidase test, resulting in a color change that indicates the presence of the enzyme. The compound’s low ionization potential makes it an effective electron donor for photosystem I and an electron acceptor in photosystem II .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N,N',N'-Tetramethylbenzidine (TMB)

  • Structural Differences : TMB features a benzidine core (two linked benzene rings) with tetramethyl groups, whereas TMPD has a single benzene ring with four methyl groups on the amine termini.
  • Applications: TMB is primarily used as a chromogenic substrate in peroxidase-coupled assays (e.g., ELISA) due to its oxidation-dependent color change . TMB’s ~7.1 eV) enhances electron transfer efficiency .
  • Reactivity : TMB’s extended conjugated system increases stability but reduces redox activity compared to TMPD, which undergoes rapid oxidation to form a stable Wurster’s blue radical cation .

N,N-Dimethyl-P-Phenylenediamine (DMPD)

  • Structural Differences : DMPD has two methyl groups on each amine, compared to TMPD’s four.
  • SCE) than TMPD (+0.15 V), making it less effective in low-energy redox reactions . In anodic oxidation, DMPD follows a pH-dependent mechanism involving proton-coupled electron transfer, whereas TMPD’s fully methylated structure minimizes protonation effects, enabling consistent performance across pH 4–9 .
  • Applications : DMPD is used in electroanalytical chemistry, while TMPD dominates in enzymatic assays requiring rapid electron shuttling .

Functional Analogs in Biochemical Assays

Succinate and Glycerol-3-Phosphate

  • Role : These compounds serve as substrates for mitochondrial complexes II and III, respectively, in contrast to TMPD’s exclusive use in complex IV assays .
  • Mechanism : Succinate donates electrons via FADH₂, while TMPD bypasses earlier complexes by directly reducing cytochrome c, enabling isolated complex IV analysis .

6PPD (N-(1,3-Dimethylbutyl)-N′-Phenyl-P-Phenylenediamine)

  • Environmental Relevance: 6PPD is an antioxidant in rubber tires, but its environmental metabolite 6PPD-quinone is highly toxic to aquatic life .
  • Contrast with TMPD : While both are phenylenediamine derivatives, 6PPD lacks TMPD’s electron-donating methyl groups, rendering it unsuitable for redox assays. Instead, 6PPD’s bulkier alkyl chain enhances polymer stabilization .

Table 1: Key Properties of TMPD and Analogs

Compound Molecular Weight Water Solubility (mg/mL) Oxidation Potential (V vs. SCE) Key Applications
TMPD 164.25 0.303–0.676 +0.15 Complex IV assays, COX activity
TMB 240.34 <0.01 +0.45 ELISA, peroxidase assays
DMPD 136.20 1.2 +0.45 Electrochemical sensors
6PPD 268.41 Insoluble N/A Rubber antioxidant

Biological Activity

N,N,N',N'-Tetramethyl-P-phenylenediamine (TMPD) is a synthetic aromatic amine that has garnered attention in various fields of biological and chemical research due to its unique properties and applications. This article provides a comprehensive overview of the biological activity of TMPD, including its mechanisms of action, applications in enzymatic assays, and implications for health and safety.

TMPD is characterized by its structure, which includes four methyl groups attached to the nitrogen atoms of the phenylenediamine backbone. Its molecular formula is C10H18N2C_{10}H_{18}N_2, and it exists primarily as a dihydrochloride salt in many applications. The compound is known for its redox-active properties, making it useful in various electrochemical applications.

1. Enzymatic Assays

TMPD is widely utilized in biochemical assays, particularly for measuring the activity of enzymes such as cyclooxygenases (COX). It serves as a colorimetric substrate in high-throughput screening methods to identify COX inhibitors, which are critical in developing anti-inflammatory drugs. The use of TMPD allows for rapid and reliable measurement of enzyme activity, facilitating drug discovery processes .

2. Oxidative Stress and Apoptosis

Research has demonstrated that TMPD can induce oxidative stress in biological systems. For instance, studies have shown that TMPD contributes to the formation of reactive oxygen species (ROS), leading to oxidative damage in cellular environments. This oxidative stress is implicated in various pathological conditions, including inflammation and apoptosis . Specifically, TMPD has been linked to increased levels of biomarkers associated with autophagy and apoptosis in experimental models .

3. Interaction with Hemoglobin

TMPD has been observed to react with oxyhemoglobin, facilitating the formation of ferrihemoglobin at rates significantly faster than autoxidation processes. This interaction highlights TMPD's potential role as a catalyst in biological systems, particularly under conditions where oxidative stress is prevalent .

Electrochemical Studies

TMPD's redox properties have led to its application in electrochemical studies. For example, it has been employed to fabricate redox-active electrodes for various electro-catalytic determinations . The stability of its oxidized form allows for effective monitoring of electron transfer processes.

Biosynthesis and Biocatalysis

Recent studies have explored the use of TMPD in biocatalytic processes, particularly focusing on its oxidation mechanisms. Understanding these mechanisms can clarify how TMPD interacts with different biological systems, potentially leading to novel biotechnological applications .

Case Studies

Study Focus Findings
Assay DevelopmentTMPD used effectively as a substrate for COX activity assays; potential for therapeutic screening.
Oxidative StressTMPD induced oxidative stress leading to apoptosis; increased ROS levels observed.
Hemoglobin InteractionTMPD catalyzed the formation of ferrihemoglobin rapidly; implications for understanding oxidative mechanisms.

Health Implications

While TMPD has beneficial applications in research, it also poses health risks upon exposure. Occupational exposure can lead to cumulative health effects affecting various organ systems. It is classified as a potential skin sensitizer and may cause irritation upon contact with skin or mucous membranes . Long-term exposure has been associated with adverse effects on respiratory health and potential mutagenicity upon metabolic activation .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity of TMPD in laboratory settings?

Purity assessment typically involves melting point analysis (49–51°C for TMPD; 222–224°C for its dihydrochloride salt) and chromatographic techniques such as HPLC or TLC. The use of SMILES strings (e.g., CN(C)c1ccc(cc1)N(C)C) and InChI keys (e.g., CJAOGUFAAWZWNI-UHFFFAOYSA-N) aids in structural verification via spectral databases . Certificates of Analysis (COA) provided by suppliers should be cross-checked using batch-specific data .

Q. How is TMPD utilized in electron transfer studies, and what experimental precautions are necessary?

TMPD serves as a redox mediator in electron transfer assays due to its stable radical cation intermediate. Researchers must avoid oxygen contamination by conducting experiments under inert atmospheres (e.g., argon) and use aprotic solvents (e.g., dichloromethane) to minimize side reactions . Electrochemical methods like cyclic voltammetry are recommended to monitor redox states .

Q. What role does TMPD play in biochemical assays, particularly for enzyme activity?

TMPD is employed in colorimetric assays to measure cyclooxygenase (COX) activity. In microplate formats, it acts as a co-substrate, enabling high-throughput screening of COX inhibitors. The protocol involves pre-incubating TMPD with enzyme preparations and monitoring absorbance changes at 610 nm . Researchers should optimize pH (6.8–7.4) and temperature (25–37°C) to maintain enzyme stability .

Advanced Research Questions

Q. How can crystallographic data resolve charge transfer interactions in TMPD complexes?

Single-crystal X-ray diffraction (SCXRD) reveals structural details of TMPD charge transfer complexes. For example, TMPD-hexafluorobenzene co-crystals exhibit alternating molecular stacks (3.43 Å spacing) and partial tetrahedral geometry at nitrogen atoms, confirming n-π interactions. Data collection requires low-temperature crystallization (-20°C) and sealed capillaries to prevent air instability . R-values below 0.08 ensure refinement accuracy .

Q. What methodologies address contradictions in TMPD’s redox behavior across solvents?

Electron spin resonance (ESR) line-broadening studies in aprotic solvents (e.g., acetonitrile) quantify electron exchange kinetics. The rate constant k1k_1 for TMPD radical cation formation correlates with solvent polarity (γ=1/n21/ϵ\gamma = 1/n^2 - 1/\epsilon). Inner-sphere reorganization energies, derived from IR and crystallographic data, must be integrated into semiclassical electron transfer models to reconcile discrepancies between theoretical and experimental pre-exponential factors .

Q. How does TMPD interact with photosynthetic systems, and how can thermoluminescence optimize these studies?

In photosystem II (PSII), TMPD displaces plastoquinone from the QBQ_B niche and reduces Mn-cluster oxidation states. Thermoluminescence assays track these interactions by measuring light emission during charge recombination. Researchers should use dark-adapted chloroplasts and control temperatures (e.g., -20°C to 40°C) to isolate specific glow peaks linked to S2/S3S_2/S_3 states .

Q. What advanced safety protocols mitigate TMPD’s toxicity in long-term exposure scenarios?

TMPD’s acute toxicity (mouse LDLo: 780 mg/m³; pigeon LD50: 42 mg/kg) necessitates strict PPE: chemical-resistant gloves (PVC), safety goggles, and ventilated fume hoods . Chronic exposure risks (e.g., methemoglobinemia) require biological monitoring via blood methemoglobin levels. Emergency protocols include methylene blue administration (1–2 mg/kg IV) for levels >30% .

Q. Methodological Best Practices

  • Handling & Storage : Store TMPD under argon at 4°C; dihydrochloride salts are hygroscopic and require desiccators .
  • Waste Disposal : Treat waste with oxidizing agents (e.g., KMnO₄) before landfill disposal to degrade aromatic amines .
  • Regulatory Compliance : Ensure compliance with TSCA (US) and DSL (Canada) regulations during international transport .

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
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InChI

InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3
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InChI Key

CJAOGUFAAWZWNI-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C)C
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Molecular Formula

C10H16N2
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DSSTOX Substance ID

DTXSID5026124
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Molecular Weight

164.25 g/mol
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Physical Description

Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS]
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.07 [mmHg]
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CAS No.

100-22-1, 27215-51-6
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-
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Melting Point

120 to 124 °F (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N,N',N'-Tetramethyl-P-phenylenediamine
N,N,N',N'-Tetramethyl-P-phenylenediamine
N,N,N',N'-Tetramethyl-P-phenylenediamine
N,N,N',N'-Tetramethyl-P-phenylenediamine
N,N,N',N'-Tetramethyl-P-phenylenediamine
N,N,N',N'-Tetramethyl-P-phenylenediamine

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